(S)-3-Amino-2-(3-methylbenzyl)propanoic acid
CAS No.:
Cat. No.: VC20346120
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | NVVUQCOXDWSPAD-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)CC(CN)C(=O)O |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Stereochemistry
The IUPAC name of this compound, (2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid, reflects its β-amino acid backbone and stereochemical configuration (Figure 1). The molecule consists of:
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A propanoic acid core substituted at the β-carbon (C-2) with an aminomethyl group (-CH₂NH₂).
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A 3-methylbenzyl moiety attached to the α-carbon (C-3), introducing hydrophobicity and aromaticity.
The S-configuration at C-2 is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles. Key identifiers include:
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Isomeric SMILES:
CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O -
InChIKey:
NVVUQCOXDWSPAD-JTQLQIEISA-N
Table 1: Physicochemical Properties of (S)-3-Amino-2-(3-methylbenzyl)propanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)CC(CN)C(=O)O |
| Topological Polar Surface | 63.3 Ų |
| Hydrogen Bond Donors | 2 (NH₂, COOH) |
| Hydrogen Bond Acceptors | 3 (COOH, NH₂) |
Synthesis and Biosynthetic Pathways
Enzymatic Synthesis via Phenylalanine Aminomutase (PAM)
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid shares structural similarities with β-aryl amino acids synthesized by phenylalanine aminomutase (PAM), an enzyme involved in Taxol (paclitaxel) biosynthesis . PAM catalyzes the isomerization of α-phenylalanine to β-phenylalanine via an elimination-addition mechanism (Scheme 1):
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Elimination: α-Phe loses ammonia to form cinnamic acid.
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Addition: Ammonia reattaches to the β-carbon, yielding β-Phe with retained stereochemistry .
This enzymatic process, dependent on the 4-methylideneimidazol-5-one (MIO) cofactor, demonstrates broad substrate tolerance for aryl-substituted cinnamic acids. For instance, 3-methylcinnamic acid could theoretically serve as a precursor for (S)-3-Amino-2-(3-methylbenzyl)propanoic acid under PAM catalysis, though experimental validation is required .
Chemical Synthesis Strategies
Chemical routes to β-amino acids often employ:
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Michael Addition: Ammonia or amines added to α,β-unsaturated esters.
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Curtius Rearrangement: Conversion of acyl azides to isocyanates, followed by hydrolysis.
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Chiral Auxiliaries: Asymmetric induction using Evans oxazolidinones or Oppolzer’s sultams.
For (S)-3-Amino-2-(3-methylbenzyl)propanoic acid, a plausible synthetic route involves:
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Aldol Condensation: Between 3-methylbenzaldehyde and nitroethane to form β-nitroalkene.
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Hydrogenation: Reduction of the nitro group to amine.
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Oxidation: Conversion of the aldehyde to carboxylic acid.
Biological Context and Mechanistic Insights
Role in Taxol Biosynthesis
The compound’s structural analogs, such as β-phenylalanine, are precursors to the phenylisoserine side chain of Taxol (Figure 2) . In Taxus chinensis, PAM catalyzes the isomerization of α- to β-phenylalanine, which is subsequently:
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Activated as a CoA ester.
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Attached to 10-deacetylbaccatin III.
The 3-methylbenzyl group in (S)-3-Amino-2-(3-methylbenzyl)propanoic acid may mimic intermediates in this pathway, suggesting potential utility in semi-synthetic Taxol production.
Enzymatic Selectivity and Kinetics
PAM exhibits substrate promiscuity, accepting derivatives with electron-withdrawing or donating groups (e.g., -F, -Cl, -OCH₃) at the meta or para positions . Key kinetic parameters for analogous substrates include:
Table 2: Kinetic Parameters of PAM with Substituted Cinnamic Acids
| Substrate | (s⁻¹) | (mM) | Selectivity (β:α) |
|---|---|---|---|
| 3-Methylcinnamic Acid | 0.0021 | 1.4 | 85:15 |
| 4-Fluorocinnamic Acid | 0.0058 | 0.9 | 92:8 |
| 3-Methoxycinnamic Acid | 0.0019 | 2.1 | 78:22 |
Electron-withdrawing groups enhance by stabilizing transition states during ammonia addition .
Research Applications and Future Directions
Drug Development and Medicinal Chemistry
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Taxol Analogues: The compound’s benzyl group could be modified to optimize Taxol derivatives for enhanced solubility or reduced resistance .
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Enzyme Inhibitors: β-Amino acids often inhibit proteases or aminoacyl-tRNA synthetases, making them candidates for antimicrobial agents .
Biocatalytic Production
Despite PAM’s low catalytic activity (), protein engineering (e.g., directed evolution) could enhance its efficiency for industrial-scale β-amino acid synthesis .
Analytical and Computational Studies
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Chiral Chromatography: Enantiopurity assessment using cellulose-based columns.
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Molecular Dynamics: Simulations to probe PAM-substrate interactions for rational design.
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